1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a symmetrical urea derivative featuring dual 3,4-dimethoxyphenyl substituents. The compound’s core structure consists of a pyrrolidin-5-one ring linked to a urea moiety, with both nitrogen atoms of the urea group bonded to 3,4-dimethoxyphenyl groups.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c1-27-16-7-5-13(9-18(16)29-3)22-21(26)23-14-10-20(25)24(12-14)15-6-8-17(28-2)19(11-15)30-4/h5-9,11,14H,10,12H2,1-4H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNZBXPTWMSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 3,4-dimethoxyaniline with isocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the pyrrolidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
BF13928
- Structure : 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea
- Key Difference : Replaces one 3,4-dimethoxyphenyl group with a 2-(methylsulfanyl)phenyl moiety.
- Impact : The methylsulfanyl group introduces a sulfur atom, increasing lipophilicity compared to the target compound. This substitution may enhance membrane permeability but reduce aqueous solubility .
BF13936
- Structure : 3-Cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
- Key Differences: Cyclopropyl and thiophen-2-yl ethyl groups replace the pyrrolidinone-linked 3,4-dimethoxyphenyl. A benzyl-type linker [(3,4-dimethoxyphenyl)methyl] is present.
- The thiophene ring, being less polar than methoxy-substituted aryl groups, may reduce solubility but improve metabolic stability .
CM871208
- Structure : 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4-dimethoxyphenyl)urea
- Key Difference : Substitutes one 3,4-dimethoxyphenyl with a benzodioxol group.
- However, the reduced methoxy content may decrease hydrogen-bonding capacity .
CM871453
- Structure : 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea
- Key Difference : Features a 3,4,5-trimethoxyphenyl group instead of 3,4-dimethoxyphenyl.
- However, steric hindrance may limit accessibility to certain binding sites .
Physicochemical Properties
Table 1 : Comparative physicochemical data for the target compound and analogs.
Key Observations :
- The target compound’s symmetrical dimethoxyphenyl configuration likely results in higher molecular weight (~440) compared to BF13928 (401.48) and BF13936 (360.47).
- Sulfur-containing analogs (BF13928, BF13936) exhibit lower molecular weights but higher lipophilicity.
- Benzodioxol-substituted compounds (CM871208, CM871453) prioritize aromatic interactions over hydrogen bonding.
Research Findings and Implications
- BF13928 : Demonstrated moderate solubility in DMSO (12 mg/mL) but poor aqueous solubility (<0.1 mg/mL), attributed to the methylsulfanyl group .
- CM871453 : The trimethoxyphenyl group correlated with improved inhibitory activity in preliminary kinase assays, suggesting methoxy density influences target engagement .
- Symmetry in Target Compound : The dual dimethoxyphenyl groups may enhance crystallinity and stability, though this remains untested in public studies.
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including antibacterial and enzyme inhibitory properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight : 342.39 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising pharmacological properties:
-
Antibacterial Activity
- Several studies have indicated that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing the dimethoxyphenyl group have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A recent study demonstrated that related compounds displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar properties .
-
Enzyme Inhibition
- The compound's structural features suggest potential inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease and certain infections .
- In vitro assays have shown that related compounds effectively inhibited urease activity with IC50 values comparable to established inhibitors, indicating potential therapeutic applications .
Antibacterial Studies
A comprehensive evaluation of the antibacterial properties was conducted using standard disk diffusion methods. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 10.5 |
| Escherichia coli | 12 | 15.2 |
| Salmonella typhi | 20 | 8.0 |
| Bacillus subtilis | 18 | 9.5 |
These findings support the hypothesis that this compound could serve as a lead structure for developing new antibacterial agents.
Enzyme Inhibition Assays
The enzyme inhibition potential was assessed using a colorimetric assay for urease activity:
| Compound | IC50 (µM) |
|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-[...]-urea | 12.0 |
| Thiourea (Standard) | 21.25 |
The results indicate that the synthesized compound exhibits strong urease inhibitory activity, which is crucial for developing treatments for urease-related infections.
Case Studies
A case study involving a derivative of this compound highlighted its effectiveness in reducing bacterial load in infected animal models. The treated group exhibited a significant decrease in infection markers compared to the control group, further validating its potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors under acidic or basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .
Urea Linkage : Reacting an isocyanate derivative with the pyrrolidinone amine intermediate under anhydrous conditions (e.g., using triethylamine as a base in THF) .
Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity to >95% .
Key Optimization Parameters :
- Temperature control (<0°C during isocyanate coupling to avoid side reactions).
- Use of protecting groups (e.g., Boc) for amine intermediates to prevent undesired crosslinking .
Q. Which spectroscopic and chromatographic techniques are most effective for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms the presence of dimethoxyphenyl protons (δ 3.8–3.9 ppm for OCH₃) and urea NH signals (δ 5.5–6.0 ppm) .
- 2D NMR (HSQC, HMBC) verifies connectivity between the pyrrolidinone and urea moieties .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 column with UV detection (λ = 254 nm) using acetonitrile/water gradients to assess purity (>95%) .
- Mass Spectrometry (HRMS) :
- ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 455.2 m/z) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
Analog Synthesis :
- Modify substituents on the dimethoxyphenyl groups (e.g., replace methoxy with halogens or alkyl groups) to assess electronic/steric effects .
- Replace the pyrrolidinone ring with other heterocycles (e.g., piperidone) to study conformational flexibility .
Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation via flow cytometry .
Computational Modeling :
Q. How should researchers resolve contradictory data in biological efficacy studies (e.g., inconsistent IC₅₀ values across assays)?
Methodological Answer:
Assay Standardization :
- Control variables such as cell line passage number, serum concentration, and incubation time .
- Use reference compounds (e.g., paclitaxel for cytotoxicity assays) to validate experimental conditions .
Data Normalization :
- Express IC₅₀ values relative to internal controls (e.g., % viability vs. untreated cells) to account for plate-to-plate variability .
Mechanistic Follow-Up :
- Conduct target engagement assays (e.g., thermal shift assays) to confirm direct interaction with proposed targets .
- Compare results across orthogonal methods (e.g., Western blot vs. ELISA for protein expression) .
Q. What strategies are recommended for improving the compound’s metabolic stability and bioavailability?
Methodological Answer:
Prodrug Design :
- Mask polar groups (e.g., urea NH) with acetyl or PEGylated moieties to enhance membrane permeability .
Metabolic Profiling :
- Use microsomal stability assays (human liver microsomes + NADPH) to identify major degradation pathways (e.g., CYP450-mediated oxidation) .
Formulation Optimization :
Pharmacokinetic Studies :
- In vivo rodent models: Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral/intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
